![molecular formula C12H20N2 B123735 N-Benzyl-N-methylputrescine CAS No. 221196-25-4](/img/structure/B123735.png)
N-Benzyl-N-methylputrescine
Overview
Description
N-Benzyl-N-methylputrescine is an organic compound that plays a significant role in the biosynthesis of nicotine and tropane alkaloids. It is an intermediate compound in the metabolic pathways of certain plants, particularly within the Solanaceae family. This compound is known for its involvement in the production of important alkaloids such as nicotine, atropine, and scopolamine .
Mechanism of Action
Target of Action
N-Benzyl-N-methylputrescine primarily targets the enzyme Putrescine N-methyltransferase (PMT) . PMT is a key enzyme in plant secondary metabolism, initiating the specific biosynthesis of nicotine, tropane alkaloids, and calystegines . These compounds play significant roles in plant defense mechanisms and have various applications in medicine .
Mode of Action
This compound interacts with its target, PMT, by serving as a substrate for methylation . PMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine, producing N-methylputrescine . This reaction is a crucial step in the biosynthesis of several alkaloids .
Biochemical Pathways
This compound is involved in the biosynthesis pathways of nicotine and tropane alkaloids . The methylation of putrescine by PMT is the first pathway-specific step in these biosynthetic pathways . The resulting N-methylputrescine is then further processed through several enzymatic reactions to produce the final alkaloid compounds .
Pharmacokinetics
As an intermediate in biosynthetic pathways, its bioavailability would be determined by the activity of the enzymes involved in its synthesis and further metabolism .
Result of Action
The methylation of putrescine by PMT, using this compound as a substrate, results in the production of N-methylputrescine . This compound is a precursor for several alkaloids, including nicotine and tropane alkaloids . These alkaloids have various effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
The action of this compound, like other biochemical reactions, can be influenced by various environmental factors. These may include the availability of the coenzyme SAM, the presence and activity of PMT, and other conditions such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
N-Benzyl-N-methylputrescine plays a crucial role in biochemical reactions, particularly in the biosynthesis of Nicotine and tropane alkaloids . It interacts with enzymes such as putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO) . PMT catalyzes the N-methylation of putrescine, forming N-methylputrescine . MPO then oxidatively deaminates the primary amino group of N-methylputrescine .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the biosynthesis of alkaloids like nicotine. It influences cell function by participating in the synthesis of these alkaloids, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes like PMT and MPO. PMT transfers a methyl group from S-adenosyl-l-methionine (SAM) to putrescine, forming N-methylputrescine . MPO then catalyzes the conversion of N-methylputrescine to 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ 1-pyrrolinium cation .
Temporal Effects in Laboratory Settings
Changes in the effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of alkaloids. For example, decapitation of shoots in tobacco plants brought about a marked elevation of PMT activity, which reached its peak 24 hours after decapitation, then declined .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that the effects of the alkaloids it helps synthesize can vary with different dosages. For instance, novel N-Benzyl-2-phenylethylamine derivatives have been shown to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of the biosynthesis of Nicotine and tropane alkaloids . It is a product of the reaction catalyzed by PMT, which is part of the ubiquitous polyamine metabolism .
Subcellular Localization
This compound is formed from putrescine through a reaction catalyzed by PMT, which is proposed to be cytoplasmic . The subsequent enzyme in the pathway, MPO, has been found to localize to the peroxisome .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-methylputrescine can be synthesized through various methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another synthetic route involves the reaction of 1H-Isoindole-1,3(2H)-dione with 2-[4-[methyl(phenylmethyl)amino]butyl]- .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and mechanochemistry, are likely to be employed to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylputrescine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formalin, sodium triacetoxyborohydride, and other reducing agents . The conditions for these reactions often involve solvent-free environments and mechanochemical processes.
Major Products Formed
The major products formed from the reactions of this compound include various alkaloids such as nicotine, atropine, and scopolamine .
Scientific Research Applications
Chemical Applications
Intermediate in Alkaloid Synthesis:
NBMP is primarily utilized as an intermediate in the synthesis of various alkaloids. Its role is crucial in the production of nicotine and other compounds within the Solanaceae family, which includes plants like tobacco and belladonna . The compound is involved in the enzymatic processes that lead to the formation of these biologically active molecules.
Synthetic Routes:
The synthesis of NBMP can be achieved through several methods, including N-methylation reactions under solvent-free conditions. For instance, one common method employs formalin as a methylating agent alongside sodium triacetoxyborohydride as a reducing agent.
Biological Applications
Role in Plant Metabolism:
In plants, NBMP participates in metabolic pathways that are essential for the production of alkaloids. It acts as a substrate for the enzyme putrescine N-methyltransferase (PMT), which methylates putrescine to form N-methylputrescine, a precursor for further alkaloid biosynthesis.
Cellular Effects:
Research indicates that NBMP influences cellular processes by participating in the synthesis of alkaloids like nicotine, which can affect cell signaling pathways and gene expression. For example, studies have shown that decapitation of tobacco shoots leads to increased PMT activity and subsequent elevation of NBMP levels, highlighting its dynamic role in plant physiology.
Medical Applications
Pharmacological Significance:
The alkaloids synthesized from NBMP, such as atropine and scopolamine, possess significant medicinal properties. Atropine is utilized for its anticholinergic effects in treating bradycardia and as an antidote for organophosphate poisoning, while scopolamine is used to prevent motion sickness and nausea .
Potential Therapeutic Uses:
Recent studies have explored the potential of derivatives of compounds related to NBMP in treating inflammatory diseases. For instance, N-benzyl-N-methyldecan-1-amine (BMDA), a derivative of similar compounds, has demonstrated anti-inflammatory effects in models of colitis and rheumatoid arthritis . These findings suggest that compounds related to NBMP may have broader therapeutic applications.
Industrial Applications
Production of Nicotine:
In industrial settings, NBMP is employed in the production of nicotine and other alkaloids used in various products, including smoking cessation aids. The compound's role as an intermediate makes it essential for synthesizing these substances efficiently.
Green Chemistry Approaches:
The synthesis of NBMP aligns with principles of green chemistry by promoting solvent-free reactions and mechanochemistry to minimize environmental impact. This approach not only enhances efficiency but also reduces energy consumption during production processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-N-methylputrescine include:
Putrescine: A diamine involved in various metabolic processes.
N-Methylputrescine: An intermediate in the biosynthesis of nicotine and other alkaloids.
N-Benzylputrescine: Another intermediate in the biosynthesis of alkaloids.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of nicotine and tropane alkaloids. Its structure allows it to participate in the formation of these important compounds, which have significant biological and medicinal properties .
Biological Activity
N-Benzyl-N-methylputrescine (NBMP) is an organic compound that serves as an important intermediate in the biosynthesis of various alkaloids, particularly in the Solanaceae family, which includes economically significant plants such as tobacco and belladonna. This article explores the biological activity of NBMP, focusing on its biochemical properties, metabolic pathways, and implications for medicinal chemistry.
Overview of this compound
Chemical Structure and Properties:
- Chemical Formula: C₁₁H₁₄N₂
- CAS Number: 221196-25-4
NBMP is synthesized from putrescine through the action of the enzyme Putrescine N-methyltransferase (PMT) , which catalyzes the transfer of a methyl group to putrescine, forming N-methylputrescine. This reaction is crucial for the subsequent production of nicotine and other tropane alkaloids.
Biochemical Mechanisms
Enzymatic Activity:
- NBMP acts as a substrate for PMT, facilitating the methylation process that leads to the formation of N-methylputrescine, a precursor for various bioactive compounds.
- The enzyme N-methylputrescine oxidase (MPO) further catalyzes the oxidative deamination of N-methylputrescine to produce more complex alkaloids like nicotine .
Metabolic Pathways:
The biosynthetic pathway involving NBMP can be summarized as follows:
- Putrescine → this compound (via PMT)
- This compound → N-methylputrescine (via MPO)
- N-methylputrescine → Nicotine and Tropane Alkaloids
This pathway highlights the integral role of NBMP in producing significant alkaloids that possess pharmacological properties.
Biological Activity
Cellular Effects:
NBMP influences cellular processes related to alkaloid synthesis, impacting cell signaling pathways and gene expression. For instance, in tobacco plants, decapitation has been shown to elevate PMT activity, indicating a regulatory mechanism that enhances alkaloid production in response to plant stress.
Pharmacological Implications:
Alkaloids derived from NBMP, such as nicotine and scopolamine, exhibit various biological activities:
- Nicotine: Acts as a stimulant and has been studied for its effects on cognitive function and neuroprotection.
- Scopolamine: Used clinically for its anticholinergic properties, particularly in treating motion sickness and as an anesthetic adjunct.
1. Elicitor Effects on Alkaloid Production
A study examined the effects of different elicitors (e.g., chitosan and methyl jasmonate) on alkaloid production in hairy root cultures derived from Nicotiana tabacum. Results indicated that methyl jasmonate significantly enhanced the levels of N-methylputrescine and subsequent alkaloids .
2. Genetic Engineering Approaches
Data Tables
Compound | Biological Activity | Source Plant |
---|---|---|
Nicotine | Stimulant; cognitive enhancer | Nicotiana tabacum |
Scopolamine | Anticholinergic; used for motion sickness | Atropa belladonna |
Hyoscyamine | Precursor to scopolamine; analgesic properties | Hyoscyamus niger |
Properties
IUPAC Name |
N'-benzyl-N'-methylbutane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXNYGPRVTRQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427963 | |
Record name | N-Benzyl-N-methylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221196-25-4 | |
Record name | N-Benzyl-N-methylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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